8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
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Overview
Description
8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex heterocyclic compound. It belongs to the class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines a triazole ring with a quinazoline scaffold, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-c]pyrimidine: Shares the triazole ring but has a pyrimidine scaffold.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Combines a triazole ring with a thiadiazine moiety
Uniqueness
8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific combination of a triazole ring with a quinazoline scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-24-11-4-6-12(7-5-11)27-10-17-21-18-13-8-15(25-2)16(26-3)9-14(13)20-19(28)23(18)22-17/h4-9H,10H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIANEQNDPRCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=C4C=C(C(=CC4=NC(=S)N3N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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